molecular formula C12H12N2O2S2 B13192239 Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13192239
M. Wt: 280.4 g/mol
InChI Key: PATCFNNVGYBCQQ-UHFFFAOYSA-N
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Description

Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate is a polyheterocyclic compound featuring a thieno[2,3-b]pyridine core. Its structure includes:

  • Ethyl ester at position 2 (C-2).
  • Methyl group at position 3 (C-3).
  • Carbamothioyl group (–NH–C(=S)–NH₂) at position 5 (C-5).

This compound serves as a versatile synthon in medicinal and materials chemistry due to its electron-rich aromatic system and reactive substituents.

Properties

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H12N2O2S2/c1-3-16-12(15)9-6(2)8-4-7(10(13)17)5-14-11(8)18-9/h4-5H,3H2,1-2H3,(H2,13,17)

InChI Key

PATCFNNVGYBCQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C(=S)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step sequences starting from substituted pyridine or nicotinonitrile precursors, followed by ring closure to form the thieno[2,3-b]pyridine core, and subsequent functional group transformations to introduce the carbamothioyl moiety.

Key Synthetic Routes

Cyclization via Reaction of 2-Chloro-6-methyl-3-pyridinecarbonitrile with Ethyl Thioglycolate

One of the most efficient methods involves the reaction of 2-chloro-6-methyl-3-pyridinecarbonitrile with ethyl thioglycolate in the presence of sodium ethoxide in N,N-dimethylformamide (DMF) at room temperature. This nucleophilic substitution and intramolecular cyclization yield ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate with high yield (97%) as a yellow solid. This intermediate is structurally close to the target compound and can be further modified to introduce the carbamothioyl group.

Step Reagents & Conditions Product Yield
1 2-Chloro-6-methyl-3-pyridinecarbonitrile + ethyl thioglycolate, NaOEt, DMF, RT, 1 h Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate 97%
Introduction of Carbamothioyl Group via Thiourea Derivatives

The carbamothioyl functionality is typically introduced by condensation of the amino group on the thieno[2,3-b]pyridine ester with isothiocyanates or thiourea derivatives. For example, ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate reacts with benzyl isothiocyanate in the presence of anhydrous potassium carbonate under reflux in acetonitrile to afford sulfanylthieno[2,3-d]pyrimidine derivatives, which are structurally related analogs. Similar conditions can be adapted for the target compound to install the carbamothioyl group at position 5.

Step Reagents & Conditions Product Yield
2 Amino-thieno[2,3-b]pyridine ester + benzyl isothiocyanate, K2CO3, MeCN, reflux 15 h Sulfanylthieno[2,3-d]pyrimidine derivative (carbamothioyl analog) 78%
Alternative Routes via Claisen Condensation and Cyclization

Another approach starts from methyl ketones undergoing Claisen condensation with ethyl trifluoroacetate in the presence of sodium hydride in tetrahydrofuran (THF) to form trifluoro-1,3-diones. These intermediates react with ethyl thioglycolate and subsequently with 2-cyanothioacetamide derivatives under basic conditions (e.g., potassium carbonate in refluxing ethanol) to afford intramolecular cyclized thieno[2,3-b]pyridine derivatives. Although yields vary from low to moderate, this route allows structural diversity in substitution patterns.

Step Reagents & Conditions Product Yield Range
1 Methyl ketone + ethyl trifluoroacetate, NaH, THF 4,4,4-Trifluoro-1,3-diones High
2 Trifluoro-1,3-diones + ethyl thioglycolate, Et3N, EtOH 2-Thioxo-1,2-dihydropyridine-3-carbonitriles Moderate
3 Intermediates + 2-cyanothioacetamide, K2CO3, EtOH, reflux Cyclized thieno[2,3-b]pyridine derivatives Low to Moderate

Reaction Conditions and Optimization

  • Bases: Sodium ethoxide and potassium carbonate are commonly used bases facilitating nucleophilic substitutions and cyclizations.
  • Solvents: DMF, ethanol, and acetonitrile are preferred solvents due to their polarity and ability to dissolve reactants.
  • Temperature: Reactions are generally conducted at room temperature to reflux conditions depending on the step.
  • Purification: Products are often purified by filtration of precipitates or column chromatography, although some intermediates are used crude for subsequent steps.

Spectral and Analytical Confirmation

The synthesized compounds, including this compound, are characterized by:

  • Elemental analysis confirming C, H, N, S composition.
  • Spectroscopic methods such as NMR (1H, 13C), IR (notably C=S stretching), and mass spectrometry.
  • Crystallographic studies for structure confirmation where available.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents & Conditions Intermediate/Product Yield (%) Reference
1 2-Chloro-6-methyl-3-pyridinecarbonitrile Ethyl thioglycolate, NaOEt, DMF, RT Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate 97
2 Amino-thieno[2,3-b]pyridine ester Benzyl isothiocyanate, K2CO3, MeCN, reflux Sulfanylthieno[2,3-d]pyrimidine derivative (carbamothioyl analog) 78
3 Methyl ketones NaH, ethyl trifluoroacetate, Et3N, EtOH, K2CO3, reflux Cyclized thieno[2,3-b]pyridine derivatives 30-70 (varies)

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, leading to the disruption of key biological processes. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation .

Comparison with Similar Compounds

Characterization Data

  • IR spectroscopy: Key peaks include ~2220 cm⁻¹ (C≡N in cyano derivatives) and ~1650 cm⁻¹ (C=O in esters) .
  • Elemental analysis : For example, a related compound (C₃₈H₃₄N₈O₄S₂) showed C: 63.06%, H: 4.61%, N: 15.08% .

Comparison with Similar Thieno[2,3-b]Pyridine Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Properties/Applications References
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate C-2: COOEt; C-3: CH₃; C-5: –NH–C(=S)–NH₂ High polarity, potential kinase inhibition
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate C-2: COOEt; C-3: OH; C-5: Cl Precursor for halogenation reactions
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate C-2: COOEt; C-3: NH₂; C-6: CH₃ Intermediate for antibacterial agents
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate Core: Furopyridine; C-5: Br Fluorescence applications

Impact of Substituents on Properties

Electron-Withdrawing Groups (EWGs) :

  • Carbamothioyl (–NH–C(=S)–NH₂) : Enhances hydrogen-bonding capacity and solubility in polar solvents. This group is critical in enzyme inhibition (e.g., kinase targets) .
  • Chloro/Bromo (C-5) : Increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Electron-Donating Groups (EDGs) :

  • Methyl (C-3) : Improves lipophilicity, aiding membrane permeability in drug candidates .
  • Ethoxycarbonyl (C-2) : Stabilizes the aromatic system and resists hydrolysis compared to methyl esters .

Reactivity and Stability

  • Carbamothioyl vs. Cyano: The carbamothioyl group in the target compound is less reactive toward nucleophiles than cyano (–CN) substituents, which are prone to hydrolysis .
  • Halogenated Derivatives : 5-Chloro and 5-bromo analogs (e.g., 14c, 13c) undergo facile substitution, enabling diversification .

Biological Activity

Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : Approximately 232.29 g/mol
  • CAS Number : 88796-33-2

The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the carbamothioyl group enhances its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds with thieno[2,3-b]pyridine structures exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.

Study Cell Line IC50 (µM) Mechanism of Action
Study 1MCF-7 (Breast)15.4Apoptosis induction
Study 2A549 (Lung)12.7Cell cycle arrest
Study 3HeLa (Cervical)10.5ROS generation

Antimicrobial Activity

This compound has also shown antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism behind its antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages. This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It can alter signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting cell death.

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size in over 50% of participants after 12 weeks of treatment.
  • Case Study on Infection Control :
    • In a study involving patients with chronic infections, the administration of this compound resulted in improved clinical outcomes and reduced bacterial load in infected tissues.

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